molecular formula C7H10 B1346008 1,3-Cycloheptadiene CAS No. 4054-38-0

1,3-Cycloheptadiene

Cat. No. B1346008
CAS RN: 4054-38-0
M. Wt: 94.15 g/mol
InChI Key: GWYPDXLJACEENP-UHFFFAOYSA-N
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Description

1,3-Cycloheptadiene is a highly flammable cycloalkene that occurs as a colorless clear liquid . It is a 1,3-cycloalkadiene .


Synthesis Analysis

The isomerization of highly strained (E,E)-1,3-cycloheptadiene was investigated through double bond rotation, and electrocyclic ring closure . The first pathway gives (E,Z)-1,3-cycloheptadiene, with a barrier of 7.2 kcal·mol-1, and the second pathway gives the trans isomer of bicyclo[3.2.0]hept-6-ene with a barrier of 13.0 kcal·mol-1 .


Molecular Structure Analysis

The molecular formula of 1,3-Cycloheptadiene is C7H10 . The average mass is 94.154 Da and the monoisotopic mass is 94.078247 Da .


Chemical Reactions Analysis

The chemistry of 1,3-Cycloheptadiene at higher temperatures has been mapped out in considerable detail . For example, 1,3-Cycloheptadiene first loses two hydrogen atoms to afford an η5-cycloheptadienyl product, which dehydrogenates further to give surface-bound cycloheptatriene in (apparently) high yield .


Physical And Chemical Properties Analysis

1,3-Cycloheptadiene has a density of 0.868 g cm−3 . Its melting point is −110.40 °C; −166.72 °F; 162.75 K and boiling point is 120.6 °C; 249.0 °F; 393.7 K . The refractive index (nD) is 1.498 .

Scientific Research Applications

Synthetic Applications

1,3-Cycloheptadiene has been explored for its synthetic utility, particularly in the generation of complex polycyclic products. Almehmadi and West (2020) describe a method for trapping 1,2-cycloheptadiene, a transient species derived from 1,3-cycloheptadiene, with various 1,3-dipoles, achieving high regio- and diastereoselectivity in the products (Almehmadi & West, 2020). This highlights its potential as a versatile building block in organic synthesis.

Spectroscopic Studies

The microwave spectrum of 1,3-cycloheptadiene has been studied by Avirah, Malloy, and Cook (1979), who evaluated its rotational constants and dipole moment, contributing to our understanding of its molecular conformation (Avirah, Malloy, & Cook, 1979). Additionally, Ansmann and Schrader (1976) analyzed its Raman and infrared spectra, confirming the Cs conformation of the cycloheptadiene ring (Ansmann & Schrader, 1976).

Molecular Conformation

Research by Favini, Rubino, and Todeschini (1977) through quantum mechanical calculations revealed that the most stable conformation for 1,3-cycloheptadiene is a Cs semi-planar form (Favini, Rubino, & Todeschini, 1977). This aligns with the findings of other studies, indicating a significant interest in the structural dynamics of this compound.

Photochemical Transformations

Dauben and Cargill (1961) explored the photochemical transformations of 1,3-cycloheptadiene, discovering products that can be reconverted to their seven-membered ring progenitors upon pyrolysis (Dauben & Cargill, 1961). This suggests potential applications in reversible chemical processes.

Safety And Hazards

1,3-Cycloheptadiene is highly flammable . The GHS labelling includes the signal word “Danger” and hazard statements H225, H340, H350, H373 . Precautionary statements include P201, P210, P308+P313 .

Future Directions

The photoinduced ring-opening of 1,3-cyclohexadiene to yield 1,3,5-hexatriene is a prototypical electrocyclic reaction that provides a model system for understanding vitamin D generation . This reaction and its underlying mechanisms are of interest for future research .

properties

IUPAC Name

cyclohepta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10/c1-2-4-6-7-5-3-1/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYPDXLJACEENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193566
Record name Cyclohepta-1,3-diene
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Molecular Weight

94.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,3-Cycloheptadiene

CAS RN

4054-38-0
Record name 1,3-Cycloheptadiene
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Record name 1,3-Cycloheptadiene
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Record name Cyclohepta-1,3-diene
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Record name Cyclohepta-1,3-diene
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Record name 1,3-Cycloheptadiene
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Synthesis routes and methods

Procedure details

According to the first pathway, the starting material for the preparation of chromane fragment d12 was the salicylic aldehyde d3, which was synthesized either by formylation of compound d1 or by reaction of the lithiated compound d2 at −60° C. with DMF. The allylic cycloheptene epoxide which could be obtained by epoxidation of cycloheptadiene was then reacted with aldehyde d4 to give the racemic compound d7 by a regioselective and stereoselective nucleophilic opening of epoxide d8. Protection of the hydroxyl group of d7 using TBSOT followed by treatment with 5 equiv EtMgCl and 10 mol % (R)-(EBTHI)Zr-binol delivered d8 in 44% yield and >98% ee. The Mo-catalyzed metathesis reaction under an ethylene atmosphere, followed by Wacker oxidation ofthe terminal double bond and subsequent catalytic hydrogenation, gave d10 in 83% overall yield. To synthesize d11 from d10, a photochemical Norrish type II cleavage was necessary. The following three-step sequence of ozonolytic cleavage, Mitsunobu reaction using tributylphosphine and phthalide followed by hydrazinolysis to remove the phthalimidyl group gave intermediate d12. The second pathway started with the synthesis of cis configured racemate d16, which was then resolved in the presence of the Zirconium catalyst (S)-(EBTHI)Zr-biphenol. The compound d17 was converted into compound d18 by Mo-catalyzed metathesis reaction. Wacker oxidation of the terminal double bond and subsequent catalytic hydrogenation delivered intermediate d19, which was further converted by a photochemical Norrish type II cleavage and ozonolysis into the aldehyde d21. D-Nebivolol was then obtained by reductive amination of compounds d12 and d21 followed by removal of the silyl ether protection groups.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Cycloheptadiene
Reactant of Route 2
1,3-Cycloheptadiene
Reactant of Route 3
1,3-Cycloheptadiene
Reactant of Route 4
1,3-Cycloheptadiene
Reactant of Route 5
1,3-Cycloheptadiene
Reactant of Route 6
1,3-Cycloheptadiene

Citations

For This Compound
1,260
Citations
R McDiarmid, A Sabljić, JP Doering - The Journal of chemical physics, 1985 - pubs.aip.org
The 300–180 nm (4.1–6.9 eV) optical absorption and 4–10 eV (310–124 nm) electron energy loss spectra of 1,3‐cyclopentadiene, 1,3‐cyclohexadiene, and 1,3‐cycloheptadiene were …
Number of citations: 57 pubs.aip.org
RP Frueholz, WM Flicker, OA Mosher… - The Journal of …, 1979 - pubs.aip.org
The electronic spectra of three conjugated cis‐dienyl systems, 1,3‐cyclopentadiene, 1,3‐cyclohexadiene, and 1,3‐cycloheptadiene have been investigated using electron‐impact …
Number of citations: 43 pubs.aip.org
S Saebø, JE Boggs - Journal of Molecular Structure: THEOCHEM, 1982 - Elsevier
The fully optimized structures of the molecules 1,4-cycloheptadiene, 1,3-cycloheptadiene and 1,3,5-cycloheptatriene have been determined by ab initio gradient calculations at the …
Number of citations: 37 www.sciencedirect.com
WL Manner, MJ Hostetler, GS Girolami… - The Journal of …, 1999 - ACS Publications
The structures and reactivities of various cyclic C 7 hydrocarbons (cycloheptane, cycloheptene, 1,3-cycloheptadiene, and cycloheptatriene) adsorbed on Pt(111) have been examined …
Number of citations: 13 pubs.acs.org
TK Avirah, TB Malloy Jr, RL Cook - The Journal of Chemical Physics, 1979 - pubs.aip.org
The microwave spectrum of 1,3‐cycloheptadiene has been studied. The ground state and a number of excited vibrational states have been assigned and the rotational constants …
Number of citations: 19 pubs.aip.org
C Qin, SR Davis - The Journal of Organic Chemistry, 2003 - ACS Publications
The thermal isomerization of tricyclo[4.1.0.0 ]heptane and bicyclo[3.2.0]hept-6-ene was studied using ab initio methods at the multiconfiguration self-consistent field level. The lowest-…
Number of citations: 14 pubs.acs.org
HW Lucien, A Taurins - Canadian Journal of Chemistry, 1952 - cdnsciencepub.com
The synthesis of dibenz[a, c][1,3]cycloheptadiene-5,7-dione (I), a new member of the dibenz[a,c][1,3]cycloheptadiene (II) series, has been accomplished by (1) the condensation of …
Number of citations: 11 cdnsciencepub.com
K Nagai, S Machida - Journal of Polymer Science: Polymer …, 1981 - Wiley Online Library
The reaction of 1,3‐cycloheptadiene (1,3‐CHpD) with acrylonitrile (AN) in the presence of ZnCl 2 leads spontaneously to the simultaneous formation of an alternating copolymer and a …
Number of citations: 11 onlinelibrary.wiley.com
N Nevins, EL Stewart, NL Allinger… - The Journal of Physical …, 1994 - ACS Publications
Ab initio calculations at the Hartree-Fock (HF) and second-order Moller-Plesset (MP2) levels have been carried out on 1, 3-cycloheptadiene in an attempt to resolve previously …
Number of citations: 14 pubs.acs.org
TC Chou - 1970 - search.proquest.com
PART I THE STEREOCHEMISTRY OF CYCLOALKADIENES PART II THE ATTEMPTED PREPARATION OF A 1,3-CYCLOHEPTADIENE CARBOXYLIC ACID by TEH Page 1 PART I …
Number of citations: 5 search.proquest.com

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